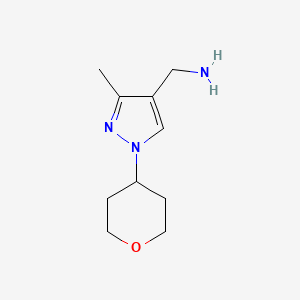
(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine is a synthetic organic compound It features a pyrazole ring substituted with a tetrahydropyran group and a methyl group, along with a methanamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine typically involves multi-step organic reactions One possible route could start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone The tetrahydropyran group can be introduced via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form an imine or a nitrile.
Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole.
Substitution: The tetrahydropyran group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanamine group could yield an imine, while reduction of the pyrazole ring could produce a dihydropyrazole.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the pyrazole ring, which is a common motif in many bioactive molecules, suggests that it could have interesting biological activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1H-pyrazol-4-yl)methanamine: Lacks the tetrahydropyran group.
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine: Lacks the methyl group.
Uniqueness
The uniqueness of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-8-9(6-11)7-13(12-8)10-2-4-14-5-3-10/h7,10H,2-6,11H2,1H3 |
InChI Key |
OYJDNTBXSDGPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


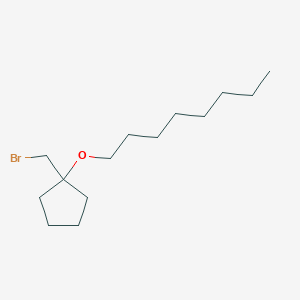

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
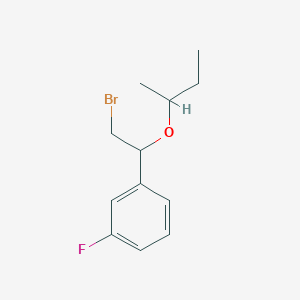
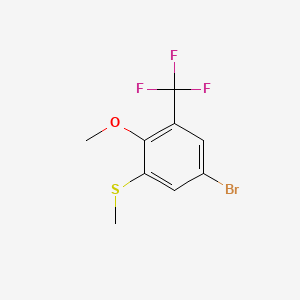
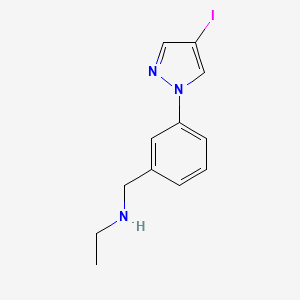
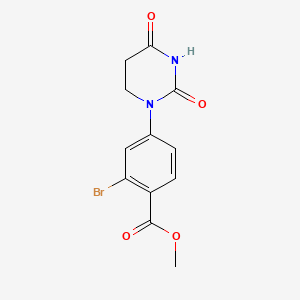
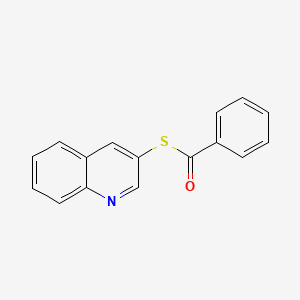
![6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
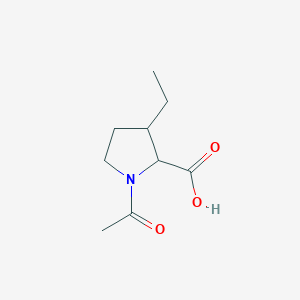
![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)
